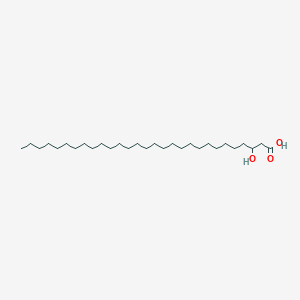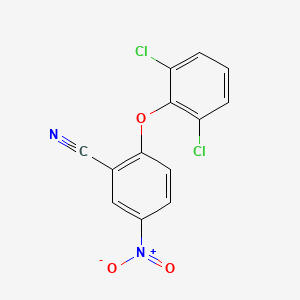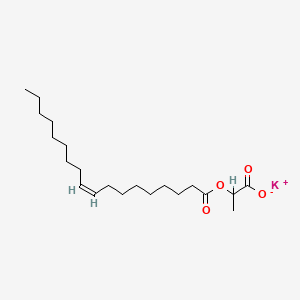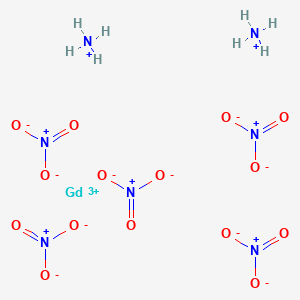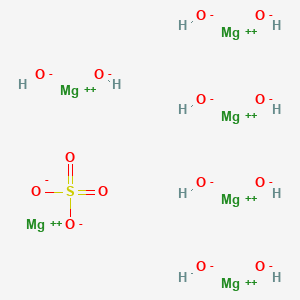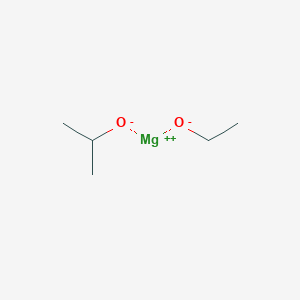
Ethoxy(propan-2-olato)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethoxy(propan-2-olato)magnesium is an organometallic compound with the molecular formula C₅H₁₂MgO₂. It is known for its unique chemical properties and versatility in various chemical reactions. This compound is often used in organic synthesis and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethoxy(propan-2-olato)magnesium can be synthesized through the reaction of magnesium with a mixture of ethanol and isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:
[ \text{Mg} + \text{C₂H₅OH} + \text{C₃H₇OH} \rightarrow \text{C₅H₁₂MgO₂} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity magnesium powder and controlled reaction conditions to ensure the purity and yield of the product. The process may include steps such as distillation and purification to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethoxy(propan-2-olato)magnesium undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form magnesium oxide and other by-products.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products Formed
Oxidation: Magnesium oxide (MgO).
Reduction: Various reduced organic compounds.
Substitution: Substituted organic compounds.
Aplicaciones Científicas De Investigación
Ethoxy(propan-2-olato)magnesium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biochemical assays and as a catalyst in enzymatic reactions.
Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of ethoxy(propan-2-olato)magnesium involves its ability to donate electrons and form bonds with electron-deficient species. This reactivity is primarily due to the presence of the ethoxy and propan-2-olato groups, which enhance its nucleophilicity. The compound can participate in various catalytic cycles, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium ethoxide: Similar in structure but lacks the propan-2-olato group.
Magnesium isopropoxide: Contains the isopropoxide group but not the ethoxy group.
Uniqueness
Ethoxy(propan-2-olato)magnesium is unique due to the presence of both ethoxy and propan-2-olato groups, which confer distinct reactivity and stability. This dual functionality makes it a versatile reagent in organic synthesis and industrial applications.
Propiedades
Número CAS |
93805-55-1 |
|---|---|
Fórmula molecular |
C5H12MgO2 |
Peso molecular |
128.45 g/mol |
Nombre IUPAC |
magnesium;ethanolate;propan-2-olate |
InChI |
InChI=1S/C3H7O.C2H5O.Mg/c1-3(2)4;1-2-3;/h3H,1-2H3;2H2,1H3;/q2*-1;+2 |
Clave InChI |
GZYFWIMHXDLFDM-UHFFFAOYSA-N |
SMILES canónico |
CC[O-].CC(C)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


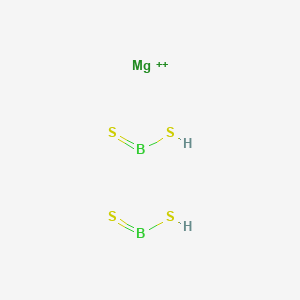

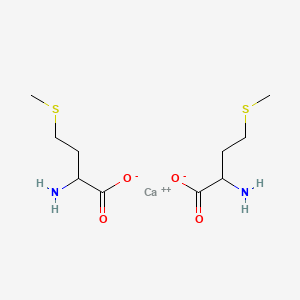
![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)

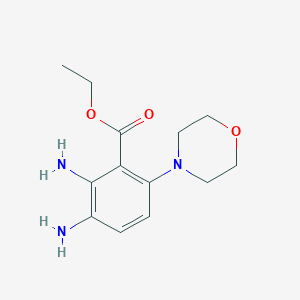

![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
